molecular formula C15H19NO4S2 B5370096 3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate

3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate

Cat. No. B5370096
M. Wt: 341.4 g/mol
InChI Key: HEKWTCSQDWQNQN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is also known as EBS-PS and is commonly used as a fluorescent probe for detecting and imaging biological molecules.

Mechanism of Action

The mechanism of action of EBS-PS involves the interaction of the positively charged benzothiazole ring with negatively charged biological molecules such as proteins and nucleic acids. This interaction results in a change in the fluorescence properties of EBS-PS, which can be detected and measured using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
EBS-PS has been shown to have minimal toxicity and does not affect the biochemical or physiological functions of cells and tissues. This makes it an ideal fluorescent probe for live cell imaging and other biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of EBS-PS is its high selectivity and sensitivity for biological molecules. This compound can also be easily synthesized in large quantities, making it readily available for use in scientific research. However, one limitation of EBS-PS is its relatively low photostability, which can limit its use in long-term imaging experiments.
List of

Future Directions

1. Development of EBS-PS-based biosensors for detecting specific biomolecules in complex biological samples.
2. Optimization of the synthesis of EBS-PS to improve its photostability and other properties.
3. Investigation of the mechanism of action of EBS-PS to better understand its interactions with biological molecules.
4. Development of new fluorescent probes based on the structure of EBS-PS for use in biological imaging and sensing.
5. Exploration of the potential therapeutic applications of EBS-PS in the treatment of various diseases.

Synthesis Methods

The synthesis of EBS-PS involves the reaction of 2-ethoxy-1-propenylbenzothiazole with 1,3-propanesultone in the presence of a base such as potassium carbonate. The reaction is carried out at a high temperature and yields EBS-PS as a yellow powder.

Scientific Research Applications

EBS-PS is widely used in scientific research for its ability to selectively bind to biological molecules such as proteins and nucleic acids. This compound is commonly used as a fluorescent probe for imaging and detecting biological molecules in live cells and tissues. EBS-PS is also used in the development of biosensors for detecting specific biomolecules in complex biological samples.

properties

IUPAC Name

3-[2-[(E)-2-ethoxyprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-3-20-12(2)11-15-16(9-6-10-22(17,18)19)13-7-4-5-8-14(13)21-15/h4-5,7-8,11H,3,6,9-10H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKWTCSQDWQNQN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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